

KL-11743: A Technical Whitepaper on Selectivity for GLUT Isoforms

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs). This document provides a comprehensive overview of the selectivity of **KL-11743** for various GLUT isoforms, presenting quantitative data, detailed experimental methodologies, and relevant pathway diagrams to support further research and development.

Quantitative Selectivity Profile

KL-11743 demonstrates potent inhibitory activity against class I GLUT isoforms, with nanomolar efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] A summary of these values is presented in Table 1.



GLUT Isoform	IC50 (nM)
GLUT1	115
GLUT2	137
GLUT3	90
GLUT4	68

Table 1: IC50 values of KL-11743 for Class I

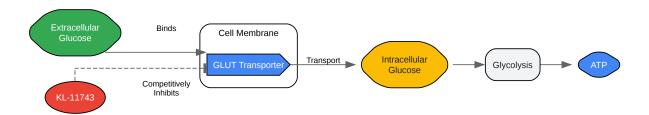
GLUT Isoforms.[1]

The data indicates that **KL-11743** is a pan-inhibitor of class I GLUTs, with the highest potency observed against GLUT4.

Mechanism of Action

KL-11743 functions as a glucose-competitive inhibitor, meaning it directly competes with glucose for binding to the transporter.[1][2] By blocking the glucose binding site, **KL-11743** effectively halts the transport of glucose into the cell. This disruption of glucose metabolism leads to a cascade of downstream cellular effects.

The inhibition of glucose uptake by **KL-11743** triggers an acute collapse in NADH pools and a significant accumulation of aspartate.[3][4] This metabolic shift indicates a forced reliance on oxidative phosphorylation in the mitochondria.[3][4] Furthermore, in certain cancer cell lines, **KL-11743** can synergize with electron transport chain inhibitors to induce cell death.[1] It has also been shown to induce disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[1]





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Mechanism of Competitive Inhibition by KL-11743.

Experimental Protocols for Determining GLUT Inhibitor Selectivity

The determination of IC50 values for GLUT inhibitors like **KL-11743** typically involves a cell-based glucose uptake assay. This assay measures the rate of glucose transport into cells in the presence of varying concentrations of the inhibitor. The following is a generalized protocol based on standard methodologies.

Principle

Cells overexpressing a specific GLUT isoform are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or the fluorescent analog 2-NBDG) and varying concentrations of the test compound (**KL-11743**). The amount of labeled glucose analog transported into the cells is quantified, and the data is used to calculate the IC50 value.

Materials

- Cell Lines: A panel of cell lines, each engineered to overexpress a single GLUT isoform (e.g., HEK293-GLUT1, HEK293-GLUT2, etc.).
- Labeled Glucose Analog:
 - Radiolabeled: 2-deoxy-D-[3H]glucose or 2-deoxy-D-[14C]glucose
 - Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Test Compound: KL-11743 dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
- Lysis Buffer: For radiolabeled assays, a solution to lyse the cells (e.g., 0.1% SDS).
- Scintillation Fluid: For radiolabeled assays.
- Multi-well plates: 96-well or 24-well plates suitable for cell culture.



- Detection Instrument:
 - Scintillation counter for radiolabeled assays.
 - Fluorescence plate reader for fluorescent assays.

Procedure

- Cell Seeding: Seed the GLUT-overexpressing cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.
- Compound Preparation: Prepare a serial dilution of **KL-11743** in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT inhibitor).
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of KL-11743 for a specified time (e.g., 15-30 minutes) at 37°C.
- Glucose Uptake Initiation: Add the labeled glucose analog to each well to initiate the uptake.
- Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for glucose transport.
- Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold assay buffer.
- Cell Lysis: Lyse the cells using the appropriate lysis buffer.
- · Quantification:
 - Radiolabeled Assay: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
 - Fluorescent Assay: Measure the fluorescence of the cell lysates using a fluorescence plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (100% uptake).

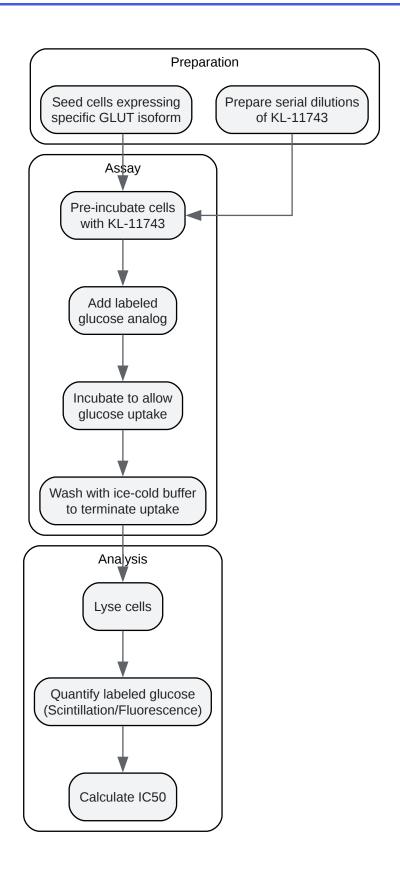






- Plot the percentage of glucose uptake against the logarithm of the KL-11743 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Experimental Workflow for Determining GLUT Inhibitor IC50.



Conclusion

KL-11743 is a potent pan-inhibitor of class I GLUT isoforms, with IC50 values in the nanomolar range. Its competitive inhibition of glucose transport provides a powerful tool for studying the role of glucose metabolism in various physiological and pathological processes, particularly in oncology. The methodologies outlined in this document provide a framework for the continued investigation and characterization of **KL-11743** and other GLUT inhibitors.

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